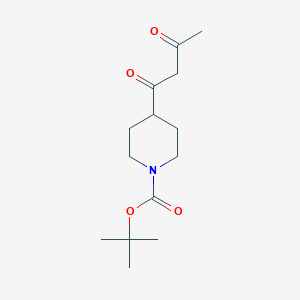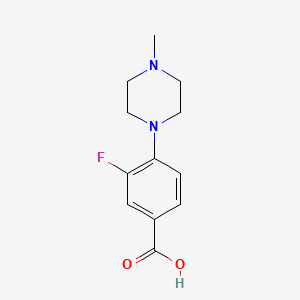
3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Application
- Summary of Application : This compound has been used in the synthesis of a new piperazine derivative, LQFM182, which has shown anti-nociceptive and anti-inflammatory effects .
- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using models of paw oedema and pleurisy induced by carrageenan .
- Results : LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner. It also reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Synthesis of Pyrrolopyrimidine Kinase Inhibitors
- Summary of Application : This compound is an important organic building block used in the synthesis of substituted aniline products, including pyrrolopyrimidine kinase inhibitors .
- Methods of Application : The synthesis involved the use of a 500-L, glass-lined reactor under an inert atmosphere with nitrogen gas. The reactor was charged with t-butanol under vacuum. Agitation was initiated, and the reactor was heated. To the reactor was added (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl) methyl pivalate, anhydrous K2CO3, tris (dibenzylideneacetone) dipalladium (Pd2 (dba) 3), dicyclohexyl (2’, 4’, 6’-triisopropylbiphenyl-2-yl) phosphine (XPhos), and 3-fluoro-4-(4-methylpiperazin-1-yl) aniline .
- Results : The resulting mixture was heated, filtered, washed, and concentrated to yield the product as an orange solid .
Synthesis of Nitrogenous Heterocyclic Derivatives
- Summary of Application : This compound is used in the synthesis of nitrogenous heterocyclic derivatives .
- Methods of Application : The synthesis involved the addition of trimethylaluminum to a solution of 3-fluoro-4-(4-methylpiperazin-l-yl)aniline in anhydrous CH2C12. The mixture was stirred at room temperature for 20 minutes, followed by the addition of a solution of methyl 3-acetaminocrotonate .
- Results : The reaction mixture was stirred at room temperature for another 5 hours, then quenched with saturated NH4CI aqueous solution and extracted with CH2C12 .
Synthesis of New Amides of the N-Methylpiperazine Series
- Summary of Application : This compound is used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .
- Methods of Application : The synthesis involved reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4 .
- Results : The reactions resulted in the formation of new carboxylic acid amides .
Anti-Inflammatory Effects of New Piperazine Compound
- Summary of Application : This compound is used in the synthesis of a new piperazine compound (LQFM182) which has shown anti-nociceptive and anti-inflammatory effects .
- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results : LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Imatinib Intermediate
- Summary of Application : This compound is used as an intermediate in the synthesis of Imatinib, a medication used to treat certain types of cancer .
- Methods of Application : The specific methods of application in the synthesis of Imatinib are not provided in the source .
- Results : The use of this compound as an intermediate contributes to the successful synthesis of Imatinib .
Synthesis of New Amides of the N-Methylpiperazine Series
- Summary of Application : This compound is used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .
- Methods of Application : The synthesis involved reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride and of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4 .
- Results : The reactions resulted in the formation of new carboxylic acid amides .
Anti-inflammatory Effects of New Piperazine Compound
- Summary of Application : This compound is used in the synthesis of a new piperazine compound (LQFM182) which has shown anti-nociceptive and anti-inflammatory effects .
- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema .
- Results : LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Imatinib Intermediate
- Summary of Application : This compound is used as an intermediate in the synthesis of Imatinib, a medication used to treat certain types of cancer .
- Methods of Application : The specific methods of application in the synthesis of Imatinib are not provided in the source .
- Results : The use of this compound as an intermediate contributes to the successful synthesis of Imatinib .
Safety And Hazards
The safety data sheet for a similar compound, 3-(4-Methylpiperazin-1-yl)benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHQNVGKXHJWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593547 | |
| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid | |
CAS RN |
250683-76-2 | |
| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

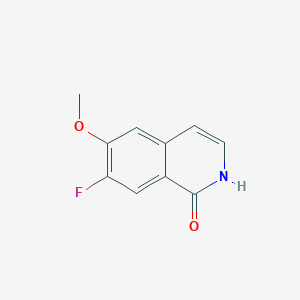
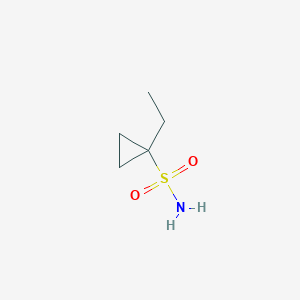
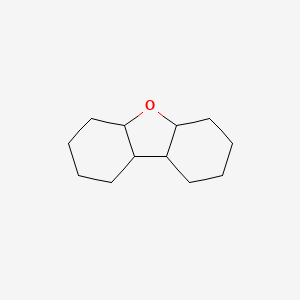
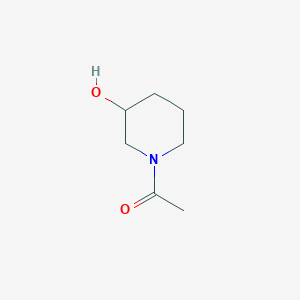
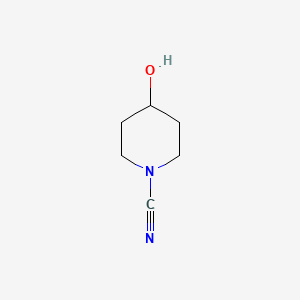
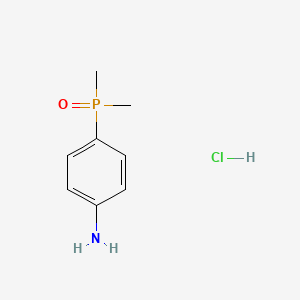
![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)
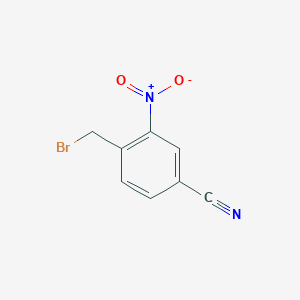
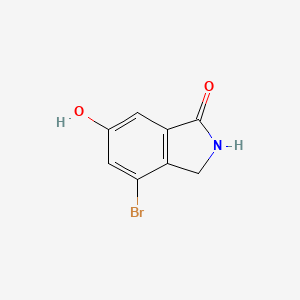
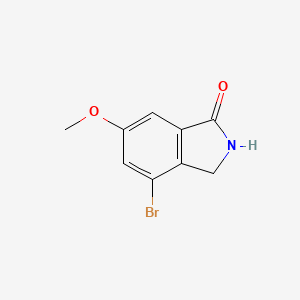
![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)

